1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: The alcohol is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanol moiety.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.
Reduction: H2 gas with a palladium catalyst, or other reducing agents like NaBH4.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of drug molecules, particularly those targeting specific receptors or enzymes.
Agrochemicals: It is used in the development of herbicides and pesticides due to its unique chemical properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe or ligand in biochemical studies to understand molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of propanol.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups and an isocyanate functional group.
1,3,5-Trifluoromethylbenzene: A simpler compound with three trifluoromethyl groups attached to a benzene ring.
Uniqueness
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol is unique due to the combination of its fluoro, trifluoromethyl, and propanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5,9,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEYZUQUEAEYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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